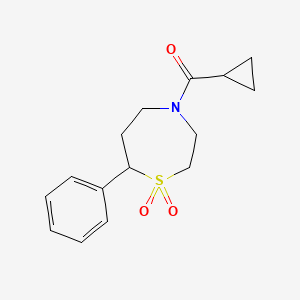
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CPD) is a cyclic ketone with a five-membered ring structure that is commonly used in organic synthesis. CPD is a versatile and important building block for synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. CPD has been used in the synthesis of a variety of compounds with potential therapeutic properties.
作用机制
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and its mechanism of action is dependent on the specific compound that is synthesized. Generally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is used as a starting material for the synthesis of compounds with therapeutic properties. The mechanism of action of these compounds can vary, depending on the type of compound that is synthesized. For example, anti-inflammatory agents act by blocking the production of pro-inflammatory molecules, while anti-cancer agents act by targeting specific cancer cells and disrupting their growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione depend on the specific compound that is synthesized. Generally, compounds synthesized from 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione have therapeutic properties, such as anti-inflammatory, anti-cancer, or antibiotic activity. These compounds can act by blocking the production of pro-inflammatory molecules, targeting specific cancer cells, or disrupting the growth and division of bacteria. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
实验室实验的优点和局限性
The advantages of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its versatility, availability, and affordability. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and it is widely available and affordable. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively easy to work with and can be used in a variety of lab experiments.
The limitations of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its instability and potential toxicity. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a volatile compound, and it is prone to hydrolysis and oxidation. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be toxic if inhaled, ingested, or absorbed through the skin.
未来方向
The potential future directions for 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione include its use in the synthesis of compounds with therapeutic properties, such as anti-inflammatory agents, anti-cancer agents, and antibiotics. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new synthetic methods, such as the cycloaddition of a 1,3-diketone with a nitrile, and to develop new materials, such as catalysts and polymers. Finally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new methods for the detection and quantification of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione in biological samples.
合成方法
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized using several methods including the cyclopropanation of a 1,3-diketone and the cycloaddition of a 1,3-diketone with a nitrile. The most common method for synthesizing 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is the cyclopropanation of a 1,3-diketone. This is a two-step process involving the reaction of a 1,3-diketone with a cyclopropyl bromide in the presence of a base, followed by the addition of a phenyl group.
科学研究应用
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with potential therapeutic properties, including anti-inflammatory agents, anti-cancer agents, and antibiotics. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has also been used in the synthesis of drugs for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
属性
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXGWDWXWKUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6424649.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
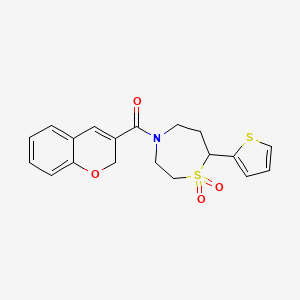
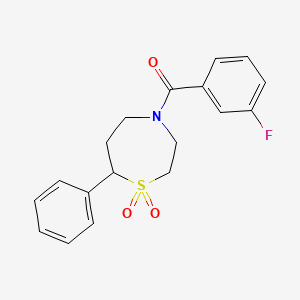
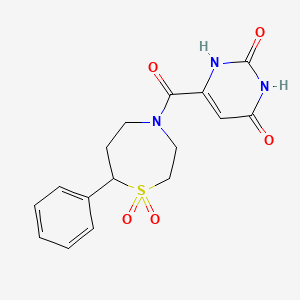
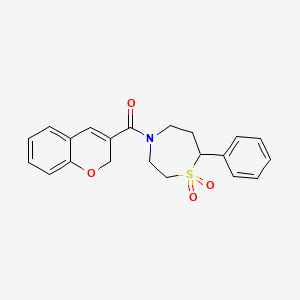
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)